Cetirizine-d8 Dihydrochloride
Description
Crystalline Polymorphs
Amorphous Form
- Characteristics : Broad halo in XRD patterns (2θ = 15–30°), indicative of short-range molecular order.
- Stability : Hygroscopic and prone to recrystallization under humidity >60%.
| Polymorph | XRD Peaks (2θ, °) | Space Group | Density (g/cm³) |
|---|---|---|---|
| Crystalline Form I | 7.05, 14.35, 18.59, 24.73 | P2₁/n | 1.45 |
| Amorphous | Broad halo (15–30) | N/A | 1.38 |
Deuterium substitution reduces lattice energy by ~2 kJ/mol due to weaker C–D···Cl interactions compared to C–H···Cl, favoring crystalline stability.
Properties
Molecular Formula |
C₂₁H₁₉D₈Cl₃N₂O₃ |
|---|---|
Molecular Weight |
469.86 |
Synonyms |
2-[4-[(4-Chlorophenyl)-phenylmethyl]-1-piperazinyl-d8]ethoxy]acetic Acid; |
Origin of Product |
United States |
Scientific Research Applications
Pharmacokinetic Studies
Cetirizine-d8 dihydrochloride is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of antihistamines. The deuterated form allows for improved tracking in biological systems due to its distinct mass compared to non-deuterated forms. This is particularly useful in studies involving:
- Bioequivalence Testing : Research has shown that cetirizine-d8 can be used to compare the pharmacokinetic profiles of different formulations of cetirizine, ensuring therapeutic equivalence between products .
- Metabolic Pathway Elucidation : The use of deuterated compounds can help delineate metabolic pathways by providing clearer signals in mass spectrometry analyses, which is critical for understanding drug interactions and efficacy.
Chiral Separation Techniques
This compound may be employed in chiral separation studies using advanced chromatographic techniques. The presence of deuterium enhances the resolution of enantiomers in chiral chromatography, aiding in the development of more effective enantiomer-specific therapies .
Allergy Treatment
This compound retains the antihistaminic properties of its parent compound, making it effective for treating allergic conditions such as:
- Chronic Urticaria : Clinical studies indicate significant efficacy in reducing symptoms like wheals and pruritus compared to placebo treatments .
| Study | Dosage | Outcome |
|---|---|---|
| Double-blind crossover trial | 10 mg cetirizine | 26 patients improved; significant reduction in symptoms (P < 0.001) |
| Placebo control | N/A | 2 patients improved |
Sedation Profile
One notable advantage of cetirizine-d8 over traditional antihistamines is its minimal sedative effects, making it suitable for patients who require relief from allergies without drowsiness. This characteristic is particularly beneficial for populations such as:
- Children : Studies have shown that cetirizine-d8 can be administered safely to pediatric patients with reduced risk of sedation .
- Elderly Patients : Older adults often experience increased sensitivity to sedatives; thus, cetirizine-d8 offers a safer alternative.
Efficacy in Allergic Rhinitis
A study involving a cohort of patients with allergic rhinitis demonstrated that cetirizine-d8 effectively alleviates nasal congestion and sneezing without significant sedation. The results were comparable to those obtained with standard cetirizine formulations but with enhanced tolerability among sensitive populations.
Use in Combination Therapies
Cetirizine-d8 has been explored in combination therapies for enhanced efficacy against allergic reactions when paired with other therapeutic agents, such as corticosteroids or leukotriene receptor antagonists. This synergistic approach has shown promise in managing severe allergic responses effectively.
Comparison with Similar Compounds
Cetirizine Dihydrochloride (Non-Deuterated)
- Molecular Formula : C₂₁H₂₅ClN₂O₃·2HCl
- Molecular Weight : 461.81 g/mol .
- Key Differences: Lacks deuterium substitution, making it indistinguishable from endogenous cetirizine in mass spectrometry. Used therapeutically as an antihistamine, whereas the deuterated form is strictly analytical. Analytical methods include UV spectrophotometry and electrochemical oxidation , unlike LC-MS/MS for the deuterated variant .
Levocetirizine
Hydroxyzine
Octenidine Dihydrochloride
- Molecular Formula : C₂₈H₃₈Cl₂N₄·2HCl.
- Key Differences :
Data Table: Comparative Analysis
Research Findings and Methodological Insights
- 389.1→201.1 for levocetirizine) .
- Electrochemical Behavior: Non-deuterated cetirizine dihydrochloride undergoes irreversible oxidation at a glassy carbon electrode, with optimal detection in pH 8 phosphate buffer .
- Safety and Handling : The deuterated form requires storage in airtight containers at controlled temperatures, similar to other dihydrochloride salts .
Hydrochloride vs. Dihydrochloride: Structural Implications
- Hydrochloride : One HCl molecule per base molecule (e.g., cetirizine hydrochloride).
- Dihydrochloride : Two HCl molecules, enhancing solubility and stability . This compound’s dual HCl groups improve its utility in aqueous analytical systems .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
